molecular formula C16H12BrNO3 B13030206 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione

2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione

Cat. No.: B13030206
M. Wt: 346.17 g/mol
InChI Key: JRTWHFCKSNEBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivativesThe structure of this compound includes a bromine atom, a phenyl group, and an isoindoline-1,3-dione core, making it a unique and interesting molecule for various scientific investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione coreThis involves the reaction of 2-bromo-2-phenylethanol with isoindoline-1,3-dione under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are also being explored for the industrial synthesis of isoindoline-1,3-dione derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes. The compound binds to the receptor’s allosteric site, influencing its activity and leading to therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)isoindoline-1,3-dione: Similar structure but lacks the phenyl group.

    2-(2-Hydroxyphenyl)isoindoline-1,3-dione: Contains a hydroxy group instead of a bromo group.

    2-(2-Chloro-2-phenylethoxy)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromo-2-phenylethoxy)isoindoline-1,3-dione is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-(2-bromo-2-phenylethoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H12BrNO3/c17-14(11-6-2-1-3-7-11)10-21-18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H,10H2

InChI Key

JRTWHFCKSNEBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CON2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.